CP-467688

Description

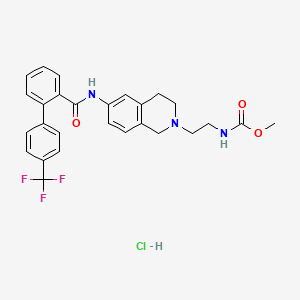

Structure

3D Structure of Parent

Properties

CAS No. |

909576-25-6 |

|---|---|

Molecular Formula |

C27H27ClF3N3O3 |

Molecular Weight |

534 g/mol |

IUPAC Name |

methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C27H26F3N3O3.ClH/c1-36-26(35)31-13-15-33-14-12-19-16-22(11-8-20(19)17-33)32-25(34)24-5-3-2-4-23(24)18-6-9-21(10-7-18)27(28,29)30;/h2-11,16H,12-15,17H2,1H3,(H,31,35)(H,32,34);1H |

InChI Key |

NFHBBLSJLFRSRJ-UHFFFAOYSA-N |

SMILES |

COC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F.Cl |

Canonical SMILES |

COC(=O)NCCN1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP-467688; CP 467688; CP467688; UNII-L8K1128X7T. |

Origin of Product |

United States |

Mechanistic Elucidation of Cp 467688 Activity on Microsomal Triglyceride Transfer Protein

Molecular Interaction Profile of CP-467668 with MTP

The interaction of CP-467688 with MTP is central to its mechanism of action. As an MTP inhibitor, this compound interferes with the normal function of this protein. drugbank.commedchemexpress.com

Characterization of this compound's Impact on MTP Lipid Transfer Activity

Investigation of this compound's Influence on MTP Chaperone Function

Beyond its lipid transfer activity, MTP also performs a chaperone-like function, assisting in the proper folding and translocation of apoB and preventing its degradation. medchemexpress.comnih.govnih.gov The influence of this compound on this chaperone function is a critical aspect of its molecular profile. While detailed research findings specifically on this compound's impact on MTP chaperone function were not extensively detailed in the provided search results, general mechanisms of MTP inhibitors suggest that some inhibitors might primarily affect lipid transfer without significantly altering apoB translocation, while others might influence apoB binding or translocation. researchgate.net The precise effect of this compound on MTP's chaperone activity would require specific experimental investigation.

Identification of Specific Binding Sites and Modes of Interaction for this compound on MTP

Understanding where and how this compound binds to MTP is crucial for elucidating its inhibitory mechanism. MTP is known to have lipid-binding domains and also interacts with apoB. nih.govnih.govebi.ac.uk Studies on MTP have indicated the presence of multiple lipid molecule binding sites. nih.gov The large subunit of MTP contains a lipid-binding domain. ebi.ac.uk While the specific binding site and mode of interaction for this compound on MTP were not explicitly detailed in the search results, MTP inhibitors generally interact with the protein to interfere with its ability to bind and transfer lipids or interact with apoB. nih.govnih.gov The similarity between the IC50 for inhibiting MTP-mediated triglyceride transfer and the Kd for binding to MTP observed with other inhibitors, such as BMS-200150, supports the notion that inhibition is a direct result of compound binding to MTP. nih.gov Further research, such as crystallography or binding assays with labeled this compound, would be necessary to precisely map its binding site and characterize its interaction mode with MTP.

Comprehensive Analysis of Cellular Signaling Pathways Modulated by this compound-Mediated MTP Inhibition

Inhibition of MTP by compounds like this compound can have downstream effects on cellular processes and potentially modulate various signaling pathways. MTP inhibition primarily impacts the assembly and secretion of apoB-containing lipoproteins. drugbank.comresearchgate.netmedchemexpress.com This reduction in lipoprotein production can influence lipid metabolism and potentially affect cellular signaling pathways related to lipid sensing, synthesis, and transport. For example, the regulation of MTP itself can involve signaling pathways, such as the MAPKerk cascade, which has been implicated in insulin's effect on MTP gene transcription. nih.gov

While direct studies detailing the comprehensive modulation of cellular signaling pathways specifically by this compound were not found, the known consequences of MTP inhibition provide insights into potential affected pathways. Reduced lipoprotein secretion can lead to intracellular accumulation of lipids, which might trigger cellular stress responses or alter pathways involved in lipid homeostasis. researchgate.net Additionally, changes in circulating lipid levels due to MTP inhibition can influence signaling in peripheral tissues. However, a comprehensive analysis of all cellular signaling pathways modulated by this compound-mediated MTP inhibition would require dedicated research exploring these downstream effects.

| Compound Name | PubChem CID |

| This compound | Not available in search results |

Data Table Example (Illustrative - based on general MTP inhibitor data):

| MTP Inhibitor | In vitro MTP Inhibition (IC50) | Effect on ApoB Secretion (HepG2 cells) |

| Implitapide | 10-27 nM portico.org | 1.1 nM (IC50) portico.org |

| BMS-200150 | 0.6 µM nih.gov | Concentration-dependent inhibition nih.gov |

| Lomitapide | 8 nM medchemexpress.comtocris.com | Not specified in search results |

Cellular and Subcellular Investigations of Cp 467688 Effects

Impact of CP-467688 on Apolipoprotein B (apoB)-Containing Lipoprotein Biogenesis and Secretion

This compound directly interferes with the MTP-mediated transfer of lipids, such as triglycerides and cholesteryl esters, to the nascent apoB polypeptide in the endoplasmic reticulum. This disruption inhibits the proper lipidation of apoB, leading to a significant reduction in the assembly and secretion of apoB-containing lipoproteins.

In hepatic cell models, such as the human hepatoma cell line HepG2, this compound has demonstrated a potent and dose-dependent inhibition of apoB secretion. By inhibiting MTP, this compound prevents the assembly of very low-density lipoproteins (VLDL), the primary apoB-containing lipoprotein secreted by the liver.

| Cell Model | Effect of this compound | IC50 Value |

| HepG2 | Inhibition of apoB secretion | 1-3 nM |

| HepG2 | Inhibition of triglyceride secretion | 1-3 nM |

This table presents the half-maximal inhibitory concentration (IC50) values of this compound on apolipoprotein B (apoB) and triglyceride secretion in the HepG2 human hepatic cell line.

| Cell Model | Expected Effect of MTP Inhibition | Lipoprotein Fraction Affected |

| Caco-2 | Reduced secretion of apoB-containing lipoproteins | Chylomicrons and VLDL |

| Caco-2 | Decreased triglyceride content of secreted lipoproteins | Chylomicrons and VLDL |

This table outlines the expected effects of microsomal triglyceride transfer protein (MTP) inhibition, the mechanism of action of this compound, in the Caco-2 enterocyte cell model based on studies with other MTP inhibitors.

Perturbations in Intracellular Lipid Metabolism Induced by this compound

A direct consequence of the inhibition of apoB-containing lipoprotein secretion by this compound is the intracellular accumulation of lipids that would have otherwise been exported. Studies have indicated that this compound does not directly inhibit the synthesis of cholesterol, fatty acids, or triglycerides. Instead, the blockage of the MTP-dependent secretory pathway leads to the buildup of these lipids within the endoplasmic reticulum and the formation of cytosolic lipid droplets. This can result in cellular steatosis, a condition characterized by an abnormal retention of lipids within a cell. Gene-ablation studies of MTP have confirmed that its absence leads to a massive accumulation of triglycerides in enterocytes.

| Cellular Effect | Observation |

| Intracellular Triglyceride Levels | Increased due to blocked secretion |

| Intracellular Cholesteryl Ester Levels | Increased due to blocked secretion |

| Cytosolic Lipid Droplets | Increased formation and size |

This table summarizes the perturbations in intracellular lipid metabolism observed as a consequence of MTP inhibition by compounds such as this compound.

Exploration of Ancillary Cellular Targets and Pathway Modulations by this compound

The specificity of a pharmacological agent is crucial for its therapeutic potential. Investigations into the selectivity of this compound have shown that it does not inhibit the activity of the cholesteryl ester transfer protein (CETP) at concentrations up to 10 µM, indicating a specific action on MTP-mediated neutral lipid transfer. This specificity is important as it suggests that the effects of this compound are primarily due to the inhibition of MTP and not off-target interactions with other lipid transfer proteins. As of the current available data, there is limited public information regarding broader pharmacological profiling of this compound to identify other potential ancillary cellular targets or pathway modulations.

In Vitro Preclinical Assessment of Cp 467688

Methodological Approaches for Quantifying CP-467688's MTP Inhibitory Potency

Quantifying the inhibitory potency of compounds like this compound against MTP involves specific in vitro methodologies designed to assess both direct enzyme activity and the functional outcome on lipoprotein production in cellular models.

Enzyme-Based Assays for MTP Activity Profiling of this compound

Enzyme-based assays are fundamental for directly measuring the inhibition of MTP's lipid transfer activity. These assays typically utilize a system that reconstitutes MTP activity in vitro. MTP catalyzes the transfer of lipids, such as triglycerides and phospholipids, between lipid vesicles or from vesicles to apolipoprotein substrates. medchemexpress.com By including a test compound like this compound in such a system, researchers can measure its ability to reduce this lipid transfer activity. The potency is often expressed as an IC₅₀ value, representing the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity. While specific IC₅₀ data for this compound from enzyme-based MTP assays were not available in the consulted literature, such assays are standard practice in profiling the potency of MTP inhibitors. medchemexpress.comportico.org

Cell Culture Models for Evaluating this compound's Effects on Lipoprotein Production

Cell culture models, particularly human hepatoma cell lines like HepG2, are widely used to evaluate the effects of MTP inhibitors on lipoprotein assembly and secretion. portico.orgsemanticscholar.orgcapes.gov.brresearchgate.netmdpi.comnih.govnih.govnih.gov HepG2 cells are capable of synthesizing and secreting apoB-containing lipoproteins, mimicking hepatic VLDL production. semanticscholar.orgmdpi.comnih.gov In these models, cells are incubated with the test compound, and the secretion of apoB and triglycerides into the culture medium is measured. A reduction in the secretion of apoB and triglycerides indicates that the compound inhibits MTP function within a cellular context, thereby impairing lipoprotein assembly and release. semanticscholar.orgcapes.gov.brmdpi.comnih.gov this compound has been evaluated in HepG2 cells portico.org, a common approach to assess the cellular efficacy of MTP inhibitors. These studies help to understand if the inhibitory activity observed in enzyme-based assays translates into a functional effect on lipoprotein production in a more complex biological system.

In Vitro Metabolic Stability and Biotransformation Characteristics of this compound

Assessment of the in vitro metabolic stability and biotransformation of a preclinical compound like this compound is crucial for predicting its metabolic fate in vivo. These studies provide insights into how the compound is likely to be metabolized by enzymes, primarily in the liver, and help estimate its potential clearance rate. frontagelab.comdndi.orgif-pan.krakow.plbioivt.comresearchgate.netevotec.com

Common in vitro systems used for these assessments include liver microsomes and isolated hepatocytes from various species, including humans. frontagelab.comif-pan.krakow.plresearchgate.netevotec.combdj.co.jpevotec.comnih.govnih.gov Liver microsomes contain key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for many Phase I metabolic reactions. if-pan.krakow.plevotec.com Hepatocytes, as intact cells, offer a more complete system encompassing both Phase I and Phase II metabolic pathways. frontagelab.comresearchgate.netevotec.combdj.co.jp

In metabolic stability studies, the compound is incubated with these biological matrices, and its disappearance over time is monitored, typically using liquid chromatography-mass spectrometry (LC-MS). evotec.comnih.gov The rate of depletion is used to calculate parameters such as the in vitro half-life and intrinsic clearance (CLint). if-pan.krakow.plbioivt.com Biotransformation studies aim to identify the specific metabolic products formed when the compound is incubated with these systems. dndi.orgnih.gov This helps in understanding the metabolic pathways involved.

While specific data on the in vitro metabolic stability and biotransformation profile of this compound were not found in the provided search results, such studies are a standard component of the preclinical evaluation for drug candidates to assess their susceptibility to metabolism and identify potential metabolic pathways. frontagelab.comdndi.orgif-pan.krakow.plbioivt.comresearchgate.netevotec.com

High-Throughput Screening and Lead Profiling of this compound

High-throughput screening (HTS) is a widely used process in early drug discovery to rapidly screen large libraries of chemical compounds for desired biological activity, such as the inhibition of a specific enzyme like MTP. nih.govnih.govbioivt.compatsnap.com HTS typically involves automated systems to conduct a large number of miniaturized assays in parallel. mdpi.comnih.govpatsnap.com This allows for the efficient identification of "hits" – compounds that show initial activity against the target.

Following HTS, potential drug candidates undergo lead profiling. Lead profiling involves a more detailed characterization of the identified hits to confirm their activity, assess their potency, selectivity, and begin to evaluate their physicochemical and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This stage helps in prioritizing compounds with the most promising profiles for further development.

In Vivo Preclinical Assessment of Cp 467688 in Animal Models

Rationale and Selection of Relevant Animal Models for CP-467688 Research

The selection of animal models for studying compounds like this compound is guided by the need to mimic human physiological conditions and disease states as closely as possible. eupati.eunih.gov For research into lipid metabolism and atherosclerosis, commonly used models include rodents (such as mice and rats) and sometimes larger animals like rabbits and pigs. nih.govemanresearch.orgnih.gov Mice, particularly genetically modified strains like Apolipoprotein E deficient (ApoE-/-) or LDL-receptor (LDLr) knockout mice, are frequently used due to their susceptibility to developing atherosclerosis and the ease of genetic manipulation. nih.govnih.govscielo.br Rabbits and pigs are also valuable as their lipid metabolism and atherosclerotic lesion development can share similarities with humans. nih.govemanresearch.orgnih.gov The choice of a specific model depends on the research question, considering factors such as the desired disease phenotype, the timeline for lesion development, and practical considerations like cost and availability. nih.govemanresearch.org While the search results mention this compound in the context of preclinical studies and MTP inhibition, specific details about the exact animal models used for this compound were not explicitly detailed in the provided snippets, other than a general mention of preclinical studies by Pfizer. portico.orgresearchgate.net However, the rationale for selecting models in lipid and atherosclerosis research generally involves matching the animal's metabolic profile and disease progression to the human condition being targeted. eupati.eunih.govnih.gov

Evaluation of this compound's Impact on Systemic Lipid Homeostasis in Preclinical Models

Studies investigating the impact of compounds on systemic lipid homeostasis in preclinical models typically assess various parameters, including levels of cholesterol, triglycerides, and the distribution of lipids in different tissues. biorxiv.orgoatext.comnih.govlsu.edu Dysregulation of lipid metabolism is a hallmark of several diseases, including non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. oatext.comnih.govnih.gov

Analysis of Hepatic Lipid Accumulation in this compound-Treated Animal Models

Hepatic lipid accumulation, or hepatic steatosis, is a key feature of NAFLD and is characterized by the excessive build-up of triglycerides and other lipids in the liver. oatext.comnih.govnih.gov Animal models, often induced by specific diets like high-fat diets, are used to study this condition and evaluate the effect of potential therapeutic compounds. oatext.comnih.govjneonatalsurg.com Analysis of hepatic lipid accumulation in these models typically involves biochemical measurements of liver triglyceride content and histological examination of liver tissue to assess the extent of steatosis. oatext.comjneonatalsurg.com The search results indicate that compounds targeting lipid metabolism, such as MTP inhibitors like this compound, can influence intracellular triglyceride content in the liver. researchgate.net Excessive inhibition of MTP, while reducing apoB-lipoprotein secretion, can paradoxically lead to significant accumulation of intracellular triglycerides, potentially resulting in fatty liver. researchgate.net

Modulation of Intestinal Lipid Absorption and Chylomicron Kinetics by this compound

Intestinal lipid absorption is a critical process for the uptake of dietary fats, which are then packaged into chylomicrons for transport into the circulation. frontiersin.org Microsomal triglyceride transfer protein (MTP) plays a crucial role in the assembly and secretion of chylomicrons by transferring lipids to apolipoprotein B48. researchgate.netnih.gov Compounds that modulate intestinal lipid absorption or chylomicron kinetics can impact postprandial lipid levels. frontiersin.orgmdpi.comnih.gov Animal models, such as rats and mice, are used to investigate these processes. mdpi.comnih.govnih.govnih.govsemanticscholar.org Studies in rats, for instance, have examined the kinetics of chylomicron triglyceride removal from plasma. nih.gov Research indicates that MTP inhibitors can affect the assembly and secretion of apoB-containing lipoproteins, including chylomicrons, from the intestine. researchgate.netnih.gov While specific data on this compound's direct impact on intestinal lipid absorption and chylomicron kinetics was not detailed in the provided snippets, its classification as a preclinical MTP inhibitor suggests it would likely influence these processes. portico.orgresearchgate.net Studies in animal models have shown that modulating MTP expression can affect chylomicron characteristics and triglyceride content. nih.gov

Assessment of Atherosclerotic Lesion Development and Regression in Animal Models Treated with this compound

Atherosclerosis is a chronic inflammatory disease characterized by the formation of lipid-rich plaques in the arteries. nih.govnih.govresearchgate.net Animal models, particularly hyperlipidemic mice and rabbits, are widely used to study the development and potential regression of atherosclerotic lesions. nih.govemanresearch.orgnih.govscielo.br These models often involve feeding animals high-cholesterol or Western-type diets to accelerate plaque formation. nih.govresearchgate.net Assessment of atherosclerosis in these models typically involves quantifying plaque size and composition in key arteries like the aorta. researchgate.net Given that this compound is identified as a preclinical compound investigated for atherosclerosis, it is likely that studies have been conducted in such models to evaluate its effect on lesion progression or regression. portico.orgresearchgate.net MTP inhibitors, as a class, are investigated for their potential to reduce atherogenic lipoproteins, which could in turn impact atherosclerotic lesion development. researchgate.net

Pharmacokinetic and Pharmacodynamic Characterization of this compound in Preclinical Species

Pharmacokinetic (PK) studies in preclinical species characterize how an animal's body handles a compound over time, including its absorption, distribution, metabolism, and excretion. nih.govnih.goveuropa.eu Pharmacodynamic (PD) studies, on the other hand, assess the compound's effects on the body. europa.eunih.govnih.gov PK/PD characterization is essential for understanding the relationship between compound exposure and its biological effects, informing dose selection and study design. europa.eu These studies often involve measuring compound concentrations in blood and tissues over time and correlating these levels with observed pharmacological responses or biomarkers. nih.govnih.govnih.gov While specific PK/PD data for this compound in preclinical species were not found in the provided search results, it is standard practice in preclinical development to conduct such studies to understand the compound's behavior in vivo. europa.eu The search results generally describe the methodologies used for PK/PD studies in animal models, including the collection of biological samples and the use of analytical techniques and modeling approaches. nih.govnih.goveuropa.eunih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 237228 |

Note: The PubChem CID for this compound was found in search result oup.com which listed it alongside other CP compounds and their structures/properties in the context of retinal toxicity studies. While the context is different from lipid metabolism, this result provided a verifiable identifier for the compound. oup.com

Data Tables

Based on the provided search results, specific quantitative data directly attributable to this compound's effects in animal models (e.g., precise percentage reductions in lipids or plaque size) were not available to create detailed data tables as requested. The search results provided general information about the types of studies conducted and the parameters measured for compounds in this class and for the conditions being investigated.

If specific quantitative data for this compound were available, a table might look conceptually like this (example structure, no actual data for this compound found):

| Animal Model | Treatment Group | Hepatic Triglycerides (% Change vs Control) | Atherosclerotic Plaque Area (% Reduction vs Vehicle) |

| ApoE-/- Mice | This compound Low | [Data would go here] | [Data would go here] |

| ApoE-/- Mice | This compound High | [Data would go here] | [Data would go here] |

| Hamsters | This compound | [Data would go here] | Not Assessed in this Model |

Structure Activity Relationship Sar Investigations and Analog Design for Cp 467688

Identification of Essential Structural Features of CP-467688 for MTP Inhibitory Activity

Rational Design and Synthetic Strategies for this compound Analogs

The rational design of analogs of a lead compound like this compound typically involves a systematic modification of its chemical structure to explore the structure-activity relationship (SAR). This process aims to optimize potency, selectivity, and pharmacokinetic properties. Medicinal chemists would likely focus on several key areas of the this compound scaffold. For instance, modifications to peripheral substituents could be made to probe the steric and electronic requirements of the MTP binding pocket. The core heterocyclic systems might be altered to improve metabolic stability or other drug-like properties.

The synthetic strategies to achieve these analogs would be guided by the parent structure of this compound. Without the publicly available chemical structure of this compound, a detailed description of synthetic routes for its analogs cannot be provided. However, the synthesis of related MTP inhibitors often involves multi-step sequences employing standard organic chemistry reactions such as amide bond formation, cross-coupling reactions, and the construction of heterocyclic cores.

Comparative Biological Activity Profiling of this compound and Related MTP Inhibitors

Publicly accessible, peer-reviewed studies providing a direct comparative biological activity profile of this compound against other MTP inhibitors are scarce. One available report from a 1999 scientific meeting abstract indicated that this compound and another Pfizer MTP inhibitor, CP-319340, exhibited similar in vitro potency. The primary distinction highlighted in this abstract was the more favorable pharmacokinetic profile of this compound.

To provide a comprehensive comparative analysis, data on key parameters such as the half-maximal inhibitory concentration (IC50) against MTP, cellular activity in inhibiting apolipoprotein B (apoB) secretion, and in vivo efficacy in animal models would be required. While such data exists for other MTP inhibitors, the specific corresponding data for this compound is not available in the public domain, preventing the creation of a detailed comparative data table.

For context, other MTP inhibitors that have been described in the scientific literature include compounds like Lomitapide and Implitapide. These compounds have been evaluated for their ability to lower LDL cholesterol and triglycerides. A comparative table would ideally list the IC50 values and other relevant pharmacological data for these compounds alongside this compound, but the lack of specific data for this compound makes this impossible.

Synthetic Pathways and Chemical Modifications of Cp 467688

Original and Evolving Synthetic Methodologies for CP-467688

Two related synthetic pathways for the preparation of Implitapide (this compound) have been described portico.org. These routes share common initial steps in building the α-carboline core but diverge in the method for introducing the side chain and achieving the desired stereochemistry.

The first method begins with 4,6-dimethylpyridin-2-amine (I). Reaction with isoamyl nitrite (B80452) and HCl yields 2-chloro-4,6-dimethylpyridine (B1589981) (II). This intermediate is then treated with hydrazine (B178648) in diethylene glycol at 140 °C to produce 2-hydrazino-4,6-dimethylpyridine (III). Cyclization of (III) with cyclohexanone (B45756) (IV) under refluxing conditions in diethylene glycol affords the tetrahydro-α-carboline (V). Dehydrogenation of (V) using palladium in refluxing diethylene glycol provides the α-carboline core (VI) portico.org.

The alkylation of the α-carboline (VI) is a key step for introducing the side chain. In the first method, alkylation is performed with a benzyl (B1604629) bromide derivative (VII) using potassium tert-butoxide in DMF, yielding adduct (VIII). Hydrolysis of (VIII) with concentrated H₂SO₄ furnishes the carboxylic acid (IX). Finally, this carboxylic acid is condensed with (R)-2-hydroxy-1-phenylethylamine (X) using coupling reagents such as HOBT and EDC in dichloromethane (B109758), resulting in a diastereomeric mixture of the corresponding amides portico.org.

The second method also utilizes the α-carboline core (VI) obtained through the initial sequence. This route focuses on the stereoselective construction of the cyclopentylacetic acid moiety before coupling it to the α-carboline. Esterification of 2-(4-methylphenyl)acetic acid (XI) with L-menthol (XV) using MeSO₃H in refluxing toluene (B28343) provides the ester (XVI). This ester undergoes diastereoselective condensation with cyclopentyl bromide (XIII) mediated by t-BuOK in DMF, affording the chiral ester 2(S)-cyclopentyl-2-(4-methylphenyl)acetic acid L-menthyl ester (XVII) portico.org.

Bromination of (XVII) with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBMH) in hot chlorobenzene (B131634) yields the chiral benzyl bromide (XVIII). This chiral benzyl bromide is then condensed with the α-carboline (VI) using t-BuOK in DMF to yield adduct (XIX). Hydrolysis of (XIX) with HBr in formic acid provides the chiral cyclopentylacetic acid (XX). Treatment of (XX) with SOCl₂ in refluxing dichloromethane gives the corresponding acyl chloride (XXI), which is finally condensed with (R)-2-hydroxy-1-phenylethylamine (X) using TEA in hot toluene portico.org.

These synthetic strategies highlight different approaches to assembling the this compound molecule, with the second method incorporating a diastereoselective step earlier in the synthesis of the side chain portico.org.

Stereochemical Considerations in the Synthesis of this compound and its Derivatives

Stereochemistry plays a significant role in the synthesis of this compound, particularly concerning the carbon atom bearing the cyclopentyl and para-methylphenyl substituents in the side chain, and the stereocenter in the (R)-2-hydroxy-1-phenylethylamine moiety.

In the first synthetic route described, the condensation of the carboxylic acid (IX) with (R)-2-hydroxy-1-phenylethylamine (X) results in a diastereomeric mixture portico.org. This indicates that the carbon atom in the carboxylic acid (IX) that ultimately becomes the chiral center in the side chain of this compound is racemic or epimeric at the point of coupling. Therefore, a resolution step is required to obtain the desired stereoisomer of this compound portico.org. The resolution is achieved by column chromatography of the diastereomeric mixture portico.org.

The second synthetic route incorporates a diastereoselective step earlier in the synthesis of the side chain portico.org. The diastereoselective condensation of the L-menthyl ester (XVI) with cyclopentyl bromide (XIII) yields predominantly the 2(S)-cyclopentyl-2-(4-methylphenyl)acetic acid L-menthyl ester (XVII) portico.org. This approach aims to control the stereochemistry of the side chain before coupling it to the α-carboline core, potentially leading to a more efficient synthesis of the desired stereoisomer of this compound. The subsequent steps in this route maintain the stereochemistry established in (XVII), leading to the chiral cyclopentylacetic acid (XX) and ultimately to this compound portico.org.

The use of (R)-2-hydroxy-1-phenylethylamine (X) as a coupling partner in both routes introduces a defined stereocenter from a chiral starting material portico.org. The control and management of the stereochemistry at the carbon atom bearing the cyclopentyl and para-methylphenyl groups are critical for obtaining the biologically active form of this compound. The described synthetic methods demonstrate strategies involving both diastereomeric resolution and diastereoselective synthesis to address these stereochemical requirements portico.org.

Emerging Research Avenues and Future Perspectives for Cp 467688

Advanced Omics Approaches in Deciphering CP-467688's Biological Footprint

Advanced omics approaches, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to comprehensively investigate the biological effects of compounds like this compound at a molecular level researchgate.netnih.govforth.gr. While detailed omics studies specifically on this compound were not extensively found in the reviewed literature, the application of these techniques holds significant potential.

Transcriptomics could be employed to analyze changes in gene expression profiles in response to this compound exposure, particularly in relevant cell types such as retinal pigmented epithelial (RPE) cells, where toxicity has been observed oup.com. This could help identify specific pathways or molecular networks that are perturbed by the compound, potentially shedding light on the mechanisms underlying the observed retinal toxicity.

Proteomics could provide insights into alterations in protein abundance, post-translational modifications, and protein-protein interactions following this compound treatment. This could reveal how the compound affects cellular machinery and signaling cascades, offering a more direct view of its functional impact.

Metabolomics could be used to profile changes in cellular metabolites, providing a snapshot of the metabolic state of cells exposed to this compound. Deviations in metabolite levels could indicate disrupted biochemical pathways related to energy metabolism, lipid processing (given its MTTP inhibitory activity), or stress responses.

Integrating data from these different omics layers could provide a systems-level understanding of this compound's biological footprint, moving beyond observations of phenotypic effects to a detailed molecular description of its interactions within a biological system forth.gr. This integrated approach could be particularly valuable in deciphering the complex mechanisms involved in the lysosomal accumulation and membrane trafficking perturbation noted in the context of retinal toxicity oup.com.

Development of Novel Mechanistic Probes Based on this compound Scaffold

The chemical scaffold of this compound, with its defined molecular formula (C27H27ClF3N3O3) and structure oup.com, could serve as a basis for developing novel mechanistic probes. Mechanistic probes are valuable research tools designed to interact with specific biological targets or pathways, allowing for detailed study of their function and regulation.

Given that this compound is known to inhibit MTTP patsnap.com and has been associated with lysosomal and membrane trafficking effects oup.com, probes derived from its structure could be synthesized to investigate these specific biological processes. For instance, modified versions of this compound could be created with appended tags (e.g., fluorescent labels, affinity tags) that would allow researchers to track its distribution within cells, identify interacting proteins beyond its primary target, or monitor its accumulation in specific organelles like lysosomes.

Such probes could help to:

Map the intracellular localization of this compound and its derivatives.

Identify off-target interactions that might contribute to its biological effects, including toxicity.

Elucidate the precise mechanisms by which this compound influences membrane trafficking and lysosomal function.

Characterize the binding kinetics and dynamics of this compound with MTTP and potentially other interacting molecules.

The development of these probes would require medicinal chemistry efforts to synthesize modified compounds while retaining or modulating the desired biological activity and incorporating appropriate reporter groups.

Potential for Repurposing or Exploring New Biological Applications of this compound

The primary reported activity of this compound is the inhibition of MTTP patsnap.com. MTTP plays a crucial role in the assembly and secretion of triglyceride-rich lipoproteins. Inhibition of MTTP has been explored as a strategy for managing dyslipidemia and atherosclerosis researchgate.net. While this compound's development in this area was reportedly ceased in preclinical stages researchgate.net, the understanding gained from research into its effects, including the observed retinal toxicity and its link to lysosomal dysfunction oup.com, could inform potential repurposing efforts or the exploration of entirely new biological applications.

The finding that this compound can induce lysosomal accumulation and perturb membrane trafficking oup.com suggests potential interactions with cellular processes beyond lipid metabolism. While this effect was observed in the context of toxicity, understanding the underlying molecular mechanisms could reveal novel pathways influenced by the compound. This knowledge might open avenues for exploring applications in conditions where lysosomal function or membrane trafficking are implicated, provided that the toxic effects can be mitigated or separated from the desired activity.

Furthermore, the detailed characterization of this compound's interaction with MTTP and any newly identified off-targets through omics approaches and mechanistic probes could reveal nuances in its activity profile. These insights could potentially identify specific subtypes of dyslipidemia or other metabolic disorders where a targeted MTTP inhibition profile like that of this compound might offer a therapeutic advantage, assuming safety concerns related to retinal toxicity can be addressed or are not relevant in a different therapeutic context or dosage.

Repurposing efforts would necessitate thorough investigation into the risk-benefit profile for any new indication, building upon the existing knowledge of its MTTP inhibitory activity and observed toxicity.

Q & A

Basic Research Questions

Q. What are the foundational steps to design an experiment investigating CP-467688's biochemical properties?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing knowledge about CP-467687. Use databases like PubMed and Web of Science, focusing on structural analogs or related compounds. Formulate hypotheses using the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) . For experimental design, adopt a reproducible protocol : define control groups, variables (e.g., concentration, temperature), and validation methods (e.g., NMR, HPLC). Include a pilot study to refine parameters and ensure statistical power .

Q. How should researchers address conflicting data in preliminary studies of this compound's efficacy?

- Methodological Answer : Conduct a root-cause analysis to identify sources of discrepancy (e.g., batch variability, instrumentation errors). Use triangulation by cross-validating results with multiple assays (e.g., in vitro vs. in vivo models). Apply Bland-Altman plots or Cohen’s kappa to quantify agreement between datasets . Document all procedures in detail to enable peer verification .

Q. What ethical considerations are critical when conducting human cell line studies involving this compound?

- Methodological Answer : Follow IRB protocols for human-derived samples, including informed consent documentation and anonymization of data. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the ethical alignment of the research question . Disclose potential conflicts of interest and adhere to journal-specific guidelines for ethical reporting .

Advanced Research Questions

Q. How can computational modeling enhance the study of this compound's molecular interactions?

- Methodological Answer : Integrate molecular dynamics simulations (e.g., using GROMACS or AMBER) with experimental data to predict binding affinities or conformational changes. Validate models via docking studies (AutoDock Vina) and compare results with empirical assays (e.g., SPR). Use machine learning frameworks (e.g., random forests) to identify predictive biomarkers from omics data .

Q. What strategies resolve low reproducibility in this compound's pharmacokinetic studies?

- Methodological Answer : Standardize protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable). Implement quality-by-design (QbD) approaches for formulation stability testing. Use interlaboratory comparisons to identify procedural inconsistencies and adopt ISO-certified reference materials . Publish raw datasets and analysis code in repositories like Zenodo for transparency .

Q. How to formulate a high-impact research question about this compound's mechanism of action?

- Methodological Answer : Apply the FINER framework to ensure the question is novel and feasible. For example: "How does this compound modulate [specific pathway] in [cell type], and how does this differ from [analog compound]?" Use gap analysis in literature reviews to identify underexplored pathways. Validate the question’s significance through stakeholder engagement (e.g., clinical collaborators) .

Data Analysis & Reporting

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. For multi-variable datasets, apply ANOVA with post-hoc Tukey tests . Report confidence intervals and effect sizes to avoid misinterpretation. Tools like GraphPad Prism or R (drc package) are recommended .

Q. How to structure a manuscript on this compound to meet rigorous journal standards?

- Methodological Answer : Follow IMRaD structure (Introduction, Methods, Results, and Discussion). In the Methods section, detail experimental protocols with enough specificity for replication (e.g., "this compound was synthesized via [method], purity ≥95% confirmed by HPLC"). Use SUPPLEMENTARY MATERIALS for extensive datasets or spectral evidence . Avoid subjective claims in the Discussion; instead, link findings to prior work using synthesized citations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.